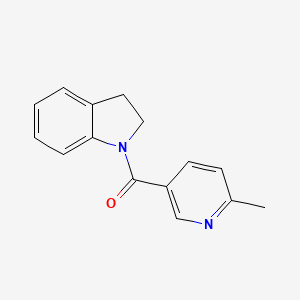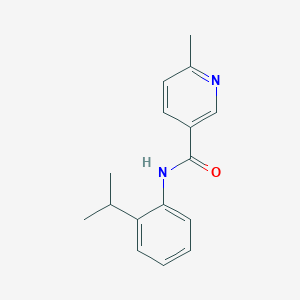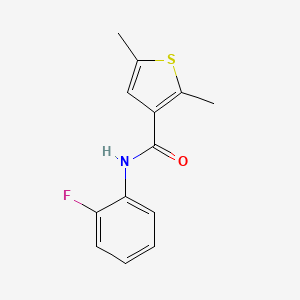![molecular formula C16H17N3O B7457985 2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile, commonly known as DMDC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridazine derivatives and has shown promising results in various fields of research.
作用機序
The exact mechanism of action of DMDC is not fully understood. However, it has been proposed that DMDC exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. DMDC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
DMDC has been shown to possess a wide range of biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. DMDC has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One of the main advantages of DMDC is its broad range of biological activities, which makes it a promising candidate for further research. DMDC is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the limitations of DMDC is its low solubility in water, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for research on DMDC. One area of interest is its potential use in the treatment of Alzheimer's disease. DMDC has been shown to possess neuroprotective properties and may be a promising candidate for further research in this area. Another area of interest is the development of DMDC-based drugs for the treatment of cancer and inflammation. Further research is needed to fully understand the mechanism of action of DMDC and to optimize its efficacy and safety for use in humans.
Conclusion:
In conclusion, DMDC is a promising compound that has been extensively studied for its potential applications in scientific research. It possesses a broad range of biological activities and has shown promising results in various fields of research. Further research is needed to fully understand the mechanism of action of DMDC and to optimize its efficacy and safety for use in humans.
合成法
The synthesis of DMDC involves the reaction of 3,5-dimethylbenzyl chloride with 4-cyano-5,6-dimethyl-3(2H)-pyridazinone in the presence of a base such as potassium carbonate. The reaction takes place at a high temperature and yields DMDC as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
DMDC has been extensively studied for its potential applications in scientific research. It has been shown to possess antitumor, anti-inflammatory, and antifungal activities. DMDC has also been reported to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, DMDC has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's disease.
特性
IUPAC Name |
2-[(3,5-dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-10-5-11(2)7-14(6-10)9-19-16(20)15(8-17)12(3)13(4)18-19/h5-7H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNGYTGDHHUUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C(=O)C(=C(C(=N2)C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)
![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)

![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)

![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)



![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)
